REACTION_CXSMILES
|
C(O)(=O)C(O)=O.[Cl:7][CH2:8][CH2:9][CH2:10][N:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1.C(OC)(C)(C)C.[OH-].[K+]>O>[Cl:7][CH2:8][CH2:9][CH2:10][N:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
134.8 kg
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O.ClCCCN1CCCC1
|
Name
|
|
Quantity
|
83.4 kg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
138.9 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
226 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
A line wash of water (22.6 l)
|
Type
|
CUSTOM
|
Details
|
The lower aqueous layer was separated
|
Type
|
CUSTOM
|
Details
|
transferred to a second reactor
|
Type
|
WASH
|
Details
|
A line wash of methyl tert-butyl ether (16.7 kg)
|
Type
|
EXTRACTION
|
Details
|
further extracted with methyl tert-butyl ether (83.4 kg)
|
Type
|
WASH
|
Details
|
A line wash of methyl tert-butyl ether (16.7 kg)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 23% w/w aqueous potassium chloride solution (64.8 kg)
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCN1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 83.9 kg | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |